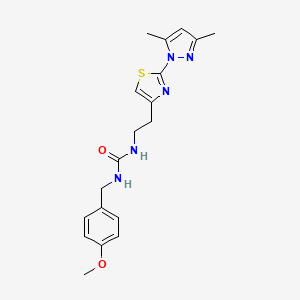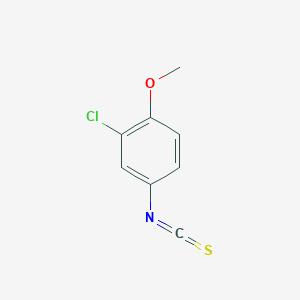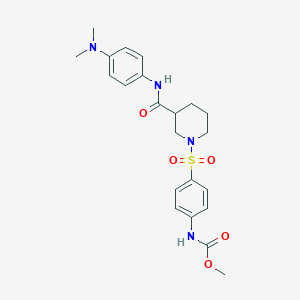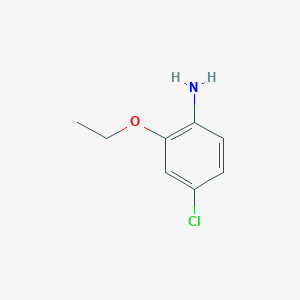
4-Chloro-2-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-ethoxyaniline” is a chemical compound with the CAS Number: 846039-94-9 . It has a molecular weight of 171.63 and its IUPAC name is this compound . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2,10H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 171.63 .
Aplicaciones Científicas De Investigación
Supramolecular Structure Analysis
Research into the crystal structures of various phenoxyanilines, including derivatives similar to 4-Chloro-2-ethoxyaniline, has shown that these compounds exhibit isostructural characteristics with their halogenated counterparts. The study by Dey and Desiraju (2004) highlights the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups, demonstrating conditional isomorphism among these compounds. This insight into the supramolecular structure of this compound derivatives aids in understanding their physical and chemical properties, which can be crucial for material science and pharmaceutical research (Dey & Desiraju, 2004).
Environmental Biodegradation
The aerobic degradation pathways of chlorinated anilines, closely related to this compound, have been studied to understand their environmental impact and biodegradability. Khan et al. (2013) reported the novel aerobic degradation pathway of 2-Chloro-4-Nitroaniline by Rhodococcus sp. strain MB-P1, demonstrating the microorganism's ability to use such compounds as the sole carbon, nitrogen, and energy source. This research provides valuable insights into the bioremediation potential for chlorinated anilines and related compounds, highlighting their environmental fate and degradation mechanisms (Khan, Pal, Vikram, & Cameotra, 2013).
Chemical Synthesis and Transformation
The reduction of nitroaromatics containing heterocycles and fluorine, including reactions involving compounds similar to this compound, has been explored under microwave irradiation. Spencer et al. (2008) investigated the transformation of 2-chloro-1-fluoro-4-nitrobenzene to derivatives including 3-chloro-4-ethoxyaniline. This study sheds light on the chemical synthesis and transformation processes for chloro-ethoxyaniline derivatives, providing a basis for synthesizing various organic compounds and pharmaceutical intermediates (Spencer, Rathnam, Patel, & Anjum, 2008).
Anaerobic Degradation Studies
Investigations into the anaerobic degradation of chlorinated nitroanilines by specific microbial strains offer insights into the potential for environmental detoxification of compounds related to this compound. The study conducted by Duc (2019) demonstrates how Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions. Such research contributes to understanding the microbial degradation pathways and the potential for using these processes in environmental cleanup efforts (Duc, 2019).
Safety and Hazards
The safety information for 4-Chloro-2-ethoxyaniline indicates that it is potentially dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-chloro-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMJIHMADVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

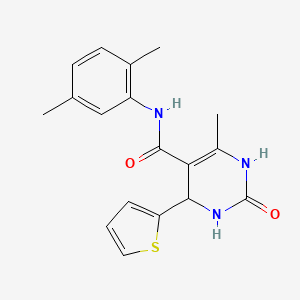

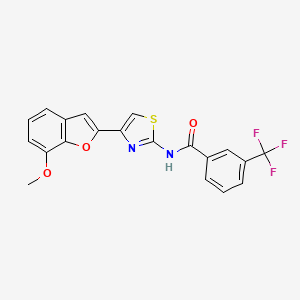

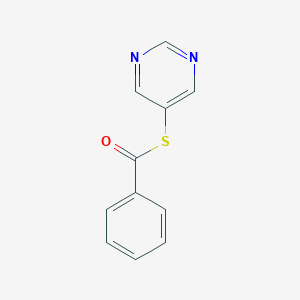
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
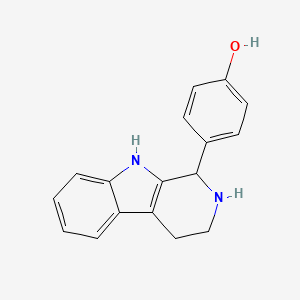
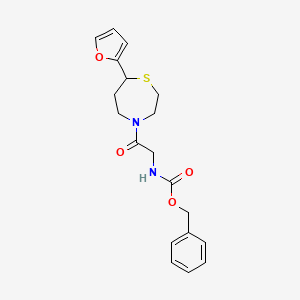
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
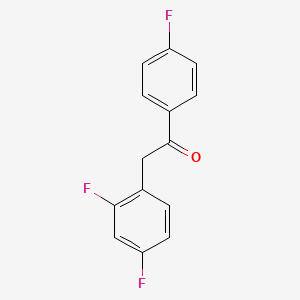
methanone](/img/structure/B2635411.png)
